Cas no 21884-45-7 ((-)-Rugulosin)

(-)-Rugulosin structure
Produktname:(-)-Rugulosin
(-)-Rugulosin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5H,6H-6,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone,1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, [5aR-(5aR*,6S*,13aR*,14S*,17R*,18S*,19S*,20R*)]-(9CI)
- 5H,6H-6,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone,1,7,9,15,17,20-hexahydrox
- RUGULOSIN - FORM
- CHEBI:80712
- Rugulosin (+ form)
- Rugulosin ((+) form)
- NSC160880
- 21884-45-7
- OYNIPTDPTUSUAY-UHFFFAOYSA-N
- 5H,6H-6,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, [5aS-(5aR,6S,13aR,14S,17R,18S,19S,20R)]-
- RUGULOSIN(+)
- AKOS030213217
- RUGULOSIN
- Radicalisin
- 5H,6H-6,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, [5aS-(5aR*,6S*,13aR*,14S*,17R*,18S*,19S*,20R*)]-
- 5H,6H-6,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-
- Q27149748
- NSC-249990
- 5H,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, [5aS-(5aR*,6S*,13aR*,14S*,17R*,18S*,19S*,20R*)]-
- 5H,6H-6,13a,5a,14-(1,2,3,4)Butanetetraylcycloocta(1,2-b:5,6-b')dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, (5aR-(5aR*,6S*,13aR*,14S*,17R*,18S*,19S*,20R*))-
- Rugulosin (-) form
- 23537-16-8
- NCGC00180522-01
- 8, 10, 14, 23, 25, 28-hexahydroxy-6, 21-dimethyloctacyclo[14.11.1.02, 11.02, 15.04, 9.013, 17.017, 26.019, 24]octacosa-4(9), 5, 7, 10, 19(24), 20, 22, 25-octaene-3, 12, 18, 27-tetrone
- 8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone
- NSC249990
- NSC-160880
- NSC 160880
- (-)-Rugulosin
- ACon1_001423
- 5H,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-
- Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)-
- J-015142
- CHEBI:201556
- (+)-Rugulosin
- 5H,6H-6,13a,5a,14-[1,2,3,4]Butanetetraylcycloocta[1,2-b:5,6-b']dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, (5aS,6R,13aS,14R,17S,18R,19R,20S)-
- 5H,6H-6,13a,5a,14-(1,2,3,4)Butanetetraylcycloocta(1,2-b:5,6-b')dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-(VAN)
- 5H,6H-6,13a,5a,14-(1,2,3,4)Butanetetraylcycloocta(1,2-b:5,6-b')dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, (5aS-(5aR,6S,13aR,14S,17R,18S,19S,20R))-
- UNII-7020AB775D
- DTXSID40891838
- DTXCID701031259
- Rugulosin, (1S,1's,2R,2'r,3S,3's,9ar,9'ar)-isomer
- CCRIS 4402
- 5H,6H-6,13a,5a,14-(1,2,3,4)Butanetetraylcycloocta(1,2-b:5,6-b')dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-
- 5H,6H-6,13a,5a,14-(1,2,3,4)Butanetetraylcycloocta(1,2-b:5,6-b')dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, (5aS-(5aR*,6S*,13aR*,14S*,17R*,18S*,19S*,20R*))-
- 5H,6H-6,13a,5a,14-(1,2,3,4)Butanetetraylcycloocta(1,2-b:5,6-b')dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-(VAN) (8CI)
- Rugulosin, (2R,2'r)-isomer
- 55514-98-2
- 5H,6H-6,13a,5a,14-(1,2,3,4)Butanetetraylcycloocta(1,2-b:5,6-b')dinaphthalene-5,8,13,16(14H)-tetrone, 1,7,9,15,17,20-hexahydroxy-3,11-dimethyl-, (5aS,6R,13aS,14R,17S,18R,19R,20S)-
- 8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo(14.11.1.02,11.02,15.04,9.013,17.017,26.019,24)octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone
-
- Inchi: InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3
- InChI-Schlüssel: QFDPVUTXKUGISP-UHFFFAOYSA-N
- Lächelt: CC1C=C(O)C2=C(C(C34C(=C2O)C(=O)C2C(O)C3C3C(O)C4C(=O)C4=C(C5C(O)=CC(C)=CC=5C(=O)C342)O)=O)C=1
Berechnete Eigenschaften
- Genaue Masse: 542.121
- Monoisotopenmasse: 542.121
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 0
- Komplexität: 1290
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 8
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topologische Polaroberfläche: 190A^2
Experimentelle Eigenschaften
- Dichte: 1.87
- Siedepunkt: 980°Cat760mmHg
- Flammpunkt: 560.3°C
- Brechungsindex: 1.868
- PSA: 189.66000
- LogP: 2.01080
(-)-Rugulosin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-391698-1 mg |
(-)-Rugulosin, |
21884-45-7 | ≥97% | 1mg |
¥1,504.00 | 2023-07-10 | |
BioAustralis | BIA-R1452-5mg |
Rugulosin – form |
21884-45-7 | >95% by HPLC | 5mg |
$980.00 | 2024-07-19 | |
BioAustralis | BIA-R1452-1mg |
Rugulosin – form |
21884-45-7 | >95% by HPLC | 1mg |
$280.00 | 2024-07-19 | |
1PlusChem | 1P00BIZ5-5mg |
Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9ar,9'ar)- |
21884-45-7 | ≥98% | 5mg |
$851.00 | 2023-12-18 | |
Key Organics Ltd | BS-18287-1mg |
Rugulosin |
21884-45-7 | >95% | 1mg |
£237.00 | 2025-02-08 | |
BioAustralis | BIA-R1452-1 mg |
Rugulosin – form |
21884-45-7 | >95%byHPLC | 1mg |
$256.00 | 2023-09-13 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R912193-1mg |
(?)-Rugulosin |
21884-45-7 | 98% | 1mg |
¥3,905.10 | 2022-08-31 | |
TRC | R702020-1mg |
(-)-Rugulosin |
21884-45-7 | 1mg |
$207.00 | 2023-05-17 | ||
TRC | R702020-2.5mg |
(-)-Rugulosin |
21884-45-7 | 2.5mg |
$414.00 | 2023-05-17 | ||
BioAustralis | BIA-R1452-5 mg |
Rugulosin – form |
21884-45-7 | >95%byHPLC | 5mg |
$896.00 | 2023-09-13 |
(-)-Rugulosin Verwandte Literatur
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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